Cerdulatinib (PRT062070)
Cerdulatinib (PRT062070)
Cerdulatinib, also known as PRT2070 and PRT062070, is a n ovel, oral, dual spleen tyrosine kinase (Syk) and janus kinase (JAK) inhibitor. Cerdulatinib preferentially inhibited JAK1 and JAK3 dependent cytokine mediated signaling and functional responses in various cell types. IL2 mediated STAT5 Y694 was inhibited with an IC50 of 0.27μM, while IL4 mediated signaling to STAT6 Y641 and functional responses in B cells and monocytes, namely CD69, CD25, and CD23 up-regulation, were inhibited with IC50Â’s within the range of 0.11μM to 0.57μM. It is currently being studied in patients with genetically-defined hematologic cancers, as well as for patients who have failed therapy due to relapse or acquired mutations.
Brand Name:
Vulcanchem
CAS No.:
1198300-79-6
VCID:
VC0548075
InChI:
InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25)
SMILES:
CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N
Molecular Formula:
C20H27N7O3S
Molecular Weight:
445.54
Cerdulatinib (PRT062070)
CAS No.: 1198300-79-6
Inhibitors
VCID: VC0548075
Molecular Formula: C20H27N7O3S
Molecular Weight: 445.54
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1198300-79-6 |
---|---|
Product Name | Cerdulatinib (PRT062070) |
Molecular Formula | C20H27N7O3S |
Molecular Weight | 445.54 |
IUPAC Name | 4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide |
Standard InChI | InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25) |
Standard InChIKey | BGLPECHZZQDNCD-UHFFFAOYSA-N |
SMILES | CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N |
Appearance | white solid powder |
Description | Cerdulatinib, also known as PRT2070 and PRT062070, is a n ovel, oral, dual spleen tyrosine kinase (Syk) and janus kinase (JAK) inhibitor. Cerdulatinib preferentially inhibited JAK1 and JAK3 dependent cytokine mediated signaling and functional responses in various cell types. IL2 mediated STAT5 Y694 was inhibited with an IC50 of 0.27μM, while IL4 mediated signaling to STAT6 Y641 and functional responses in B cells and monocytes, namely CD69, CD25, and CD23 up-regulation, were inhibited with IC50Â’s within the range of 0.11μM to 0.57μM. It is currently being studied in patients with genetically-defined hematologic cancers, as well as for patients who have failed therapy due to relapse or acquired mutations. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | PRT2070; PRT-2070; PRT 2070; PRT062070; PRT 062070; PRT-062070; Cerdulatinib. |
Reference | 1: Oh J, O'Connor PW. An update of teriflunomide for treatment of multiple sclerosis. Ther Clin Risk Manag. 2013;9:177-90. doi: 10.2147/TCRM.S30947. Epub 2013 Apr 26. PubMed PMID: 23761970. 2: Oh J, O'Connor PW. Teriflunomide for the treatment of multiple sclerosis. Semin Neurol. 2013 Feb;33(1):45-55. doi: 10.1055/s-0033-1343795. Epub 2013 May 25. PubMed PMID: 23709212. 3: Warnke C, Meyer Zu Hörste G, Menge T, Stüve O, Hartung HP, Wiendl H, Kieseier BC. [Teriflunomide for treatment of multiple sclerosis]. Nervenarzt. 2013 Jun;84(6):724-31. doi: 10.1007/s00115-013-3779-7. German. PubMed PMID: 23695001. 4: Wiese MD, Rowland A, Polasek TM, Sorich MJ, O'Doherty C. Pharmacokinetic evaluation of teriflunomide for the treatment of multiple sclerosis. Expert Opin Drug Metab Toxicol. 2013 May 17. [Epub ahead of print] PubMed PMID: 23682862. 5: Tanasescu R, Evangelou N, Constantinescu CS. Role of oral teriflunomide in the management of multiple sclerosis. Neuropsychiatr Dis Treat. 2013;9:539-53. doi: 10.2147/NDT.S31248. Epub 2013 Apr 22. PubMed PMID: 23637535; PubMed Central PMCID: PMC3639219. 6: Hussar DA, Hurrey NJ. Aclidinium bromide, tofacitinib citrate, and teriflunomide. J Am Pharm Assoc (2003). 2013 Jan 1;53(1):106-10. doi: 10.1331/JAPhA.2013.13504. PubMed PMID: 23636164. 7: Xi H, Cun D, Xiang R, Guan Y, Zhang Y, Li Y, Fang L. Intra-articular drug delivery from an optimized topical patch containing teriflunomide and lornoxicam for rheumatoid arthritis treatment: Does the topical patch really enhance a local treatment? J Control Release. 2013 Apr 6;169(1-2):73-81. doi: 10.1016/j.jconrel.2013.03.028. [Epub ahead of print] PubMed PMID: 23567043. 8: Wolinsky JS, Narayana PA, Nelson F, Datta S, O'Connor P, Confavreux C, Comi G, Kappos L, Olsson TP, Truffinet P, Wang L, Miller A, Freedman MS; for the Teriflunomide Multiple Sclerosis Oral (TEMSO) Trial Group. Magnetic resonance imaging outcomes from a phase III trial of teriflunomide. Mult Scler. 2013 Feb 27. [Epub ahead of print] PubMed PMID: 23447359. 9: He D, Xu Z, Dong S, Zhang H, Zhou H, Wang L, Zhang S. Teriflunomide for multiple sclerosis. Cochrane Database Syst Rev. 2012 Dec 12;12:CD009882. doi: 10.1002/14651858.CD009882.pub2. Review. PubMed PMID: 23235682. 10: Papadopoulou A, Kappos L, Sprenger T. Teriflunomide for oral therapy in multiple sclerosis. Expert Rev Clin Pharmacol. 2012 Nov;5(6):617-28. doi: 10.1586/ecp.12.56. PubMed PMID: 23234322. |
PubChem Compound | 44595079 |
Last Modified | Nov 17 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume